molecular formula C26H30N2O6 B3370366 3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid CAS No. 368866-19-7

3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid

Cat. No.: B3370366
CAS No.: 368866-19-7
M. Wt: 466.5 g/mol
InChI Key: OKUJPWRCQQVACO-UHFFFAOYSA-N
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Description

3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is a compound that features both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino functions during chemical reactions . The compound’s molecular formula is C26H30N2O6, and it has a molecular weight of 466.53 g/mol .

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of synthetic peptide amides as kappa opioid receptor agonists . These receptors play a crucial role in pain perception, mood, and consciousness.

Mode of Action

It’s known that the compound contains protective groups (boc and fmoc) that can be selectively removed during peptide synthesis . This allows for the controlled addition of amino acids to the growing peptide chain.

Biochemical Pathways

Compounds with similar structures have been implicated in the kappa opioid receptor pathway , which can influence pain perception and mood regulation.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 6581±550 °C and a density of 131±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Similar compounds have been used in the synthesis of peptide amides, which can act as kappa opioid receptor agonists . This could result in analgesic effects and changes in mood.

Action Environment

It’s known that the compound is stable under normal experimental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid typically involves the protection of the amino group of piperidine with Boc and Fmoc groups. The process begins with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected piperidine derivatives and substituted piperidine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-amino-1-fmoc-piperidine-3-carboxylic acid is unique due to its specific combination of Boc and Fmoc protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly valuable in multi-step organic synthesis .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)13-8-14-28(16-26)24(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUJPWRCQQVACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-19-7
Record name 1-(9H-Fluoren-9-ylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368866-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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